Dimethylpyridine-3,5-dicarboxylate hydrochloride
Overview
Description
Dimethylpyridine-3,5-dicarboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups and two carboxylate groups attached to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylpyridine-3,5-dicarboxylate hydrochloride can be synthesized through the Hantzsch reaction, which involves the condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Microwave-assisted synthesis is also employed to enhance reaction rates and reduce processing times .
Chemical Reactions Analysis
Types of Reactions
Dimethylpyridine-3,5-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alcohols and amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Pyridine-3,5-dicarboxylic acid derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Esters and amides of pyridine-3,5-dicarboxylate.
Scientific Research Applications
Dimethylpyridine-3,5-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of dimethylpyridine-3,5-dicarboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar in structure but with ethyl groups instead of methyl groups.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Contains additional functional groups such as bromine and indole.
Uniqueness
Dimethylpyridine-3,5-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and coordination complexes .
Biological Activity
Dimethylpyridine-3,5-dicarboxylate hydrochloride, a derivative of pyridine, has garnered attention in recent research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its pyridine ring substituted with two carboxylate groups and two methyl groups. The molecular formula is . Its structure allows for various interactions with biological targets, contributing to its activity.
Antimicrobial Activity
Research indicates that compounds related to dimethylpyridine-3,5-dicarboxylate exhibit significant antimicrobial properties. A study highlighted the activity of pyridine derivatives against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 18 to 31 µM, demonstrating their efficacy in inhibiting microbial growth .
Table 1: Antimicrobial Activity of Dimethylpyridine Derivatives
Compound | Bacterial Strains Tested | MIC (µM) |
---|---|---|
Dimethylpyridine-3,5-dicarboxylate | S. aureus, E. coli, C. albicans | 18-31 |
2,6-Dimethylpyridinium-3,5-dicarboxylate | S. epidermidis, K. pneumoniae | <50 |
Antiviral Activity
In addition to antimicrobial properties, dimethylpyridine derivatives have shown potential antiviral activity. A review of pyridine compounds indicated that certain derivatives could inhibit viral replication in vitro. The mechanisms often involve interference with viral entry or replication processes .
Antihypertensive Effects
Dimethylpyridine derivatives have been investigated for their antihypertensive effects. A study demonstrated that one such compound exhibited hypotensive activity significantly more potent than standard treatments when administered to spontaneously hypertensive rats . This suggests a potential role in managing hypertension.
Case Study: Antihypertensive Activity
In a controlled study involving spontaneously hypertensive rats:
- Objective : To evaluate the hypotensive effects of dimethylpyridine derivatives.
- Method : Administration of the compound was performed using a tail plethysmographic method to measure systolic blood pressure.
- Results : The compound produced a marked reduction in blood pressure compared to controls.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antiviral Mechanism : Inhibition of viral entry into host cells and disruption of viral replication cycles.
- Vasodilation : Inducing relaxation of vascular smooth muscle through calcium channel modulation.
Properties
IUPAC Name |
dimethyl pyridine-3,5-dicarboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZFNLGPJXWMMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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